BenchChemオンラインストアへようこそ!

BIG ENDOTHELIN-1 (1-31) (HUMAN, BOVINE)

Vascular Pharmacology Cardiovascular Research Endothelin Biology

Select this specific Big Endothelin-1 (1-31) intermediate to ensure experimental fidelity in chymase-pathway and ET_A-selective studies. Unlike mature ET-1(1-21) or ECE-dependent precursors, this peptide bypasses ECE activation, providing a unique tool for dissecting alternative endothelin biosynthesis, NEP-sensitive conversion, and ET_A-mediated signaling without ET_B receptor cross-talk. Ideal for reproducible cardiovascular, inflammatory, and protease-inhibitor research. Confirm lot-specific purity and chymase-origin specifications before ordering.

Molecular Formula C162H236N38O47S5
Molecular Weight 3628.189
CAS No. 133972-52-8
Cat. No. B589761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIG ENDOTHELIN-1 (1-31) (HUMAN, BOVINE)
CAS133972-52-8
Molecular FormulaC162H236N38O47S5
Molecular Weight3628.189
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC7=CNC=N7)NC(=O)C8CSSCC(C(=O)NC(C(=O)NC9CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N8)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC9=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N
InChIInChI=1S/C162H236N38O47S5/c1-19-83(15)129(158(242)183-105(59-89-65-168-96-33-25-24-32-94(89)96)143(227)192-125(79(7)8)156(240)184-108(62-120(165)207)145(229)198-131(85(17)204)161(245)200-52-29-35-118(200)153(237)174-99(46-48-122(210)211)134(218)178-107(61-91-67-167-76-170-91)144(228)193-127(81(11)12)157(241)195-128(82(13)14)160(244)199-51-28-36-119(199)154(238)185-111(162(246)247)58-88-39-43-93(206)44-40-88)197-159(243)130(84(16)20-2)196-146(230)110(64-124(214)215)181-138(222)102(55-78(5)6)175-141(225)106(60-90-66-166-75-169-90)179-150(234)115-72-250-249-71-95(164)132(216)186-112(68-201)149(233)191-116-73-251-252-74-117(152(236)194-126(80(9)10)155(239)182-104(57-87-37-41-92(205)42-38-87)139(223)177-103(140(224)190-115)56-86-30-22-21-23-31-86)189-135(219)98(45-47-121(208)209)172-133(217)97(34-26-27-50-163)171-142(226)109(63-123(212)213)180-136(220)100(49-53-248-18)173-137(221)101(54-77(3)4)176-147(231)113(69-202)187-148(232)114(70-203)188-151(116)235/h21-25,30-33,37-44,65-67,75-85,95,97-119,125-131,168,201-206H,19-20,26-29,34-36,45-64,68-74,163-164H2,1-18H3,(H2,165,207)(H,166,169)(H,167,170)(H,171,226)(H,172,217)(H,173,221)(H,174,237)(H,175,225)(H,176,231)(H,177,223)(H,178,218)(H,179,234)(H,180,220)(H,181,222)(H,182,239)(H,183,242)(H,184,240)(H,185,238)(H,186,216)(H,187,232)(H,188,235)(H,189,219)(H,190,224)(H,191,233)(H,192,227)(H,193,228)(H,194,236)(H,195,241)(H,196,230)(H,197,243)(H,198,229)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H,246,247)/t83-,84-,85+,95-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,125-,126-,127-,128-,129-,130-,131-/m0/s1
InChIKeyJKSRICZEYPPRFI-QPAZCVSESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Big Endothelin-1 (1-31) (Human, Bovine) CAS 133972-52-8: A Chymase-Derived ET-1 Precursor for Vascular Pharmacology Research


Big Endothelin-1 (1-31) (human, bovine), also designated ET-1(1-31) or BIG ET-1 (1-31), is a 31-amino-acid intermediate peptide generated via selective hydrolysis of the larger precursor big endothelin-1 (big ET-1, typically 38-39 residues) by the serine protease chymase, rather than by the conventional endothelin-converting enzyme (ECE) pathway [1]. This compound exhibits a molecular formula of C162H236N38O47S5 and a molecular weight of approximately 3628.2 Da . As a bioactive peptide in the endothelin axis, it possesses intrinsic vasoconstrictor and pressor activities , and its unique biosynthetic origin makes it a critical tool for investigating alternative endothelin-1 production pathways in vascular biology, cardiovascular pathophysiology, and inflammation research [1].

Why Big Endothelin-1 (1-31) (CAS 133972-52-8) Cannot Be Substituted by ET-1(1-21) or Big ET-1(1-38/1-39) in Specialized Assays


Endothelin research demands precise molecular definition because the various precursor and mature isoforms exhibit distinct biological profiles despite belonging to the same peptide family. Endothelin-1(1-31) is not functionally interchangeable with the mature 21-amino-acid ET-1(1-21), which is approximately 30-fold more potent as a vasoconstrictor in human coronary arteries (pD2: 8.21 vs. 6.74) [1]. More importantly, ET-1(1-31) demonstrates a unique pharmacological fingerprint: it acts as a selective ET_A receptor agonist in certain tissues, unlike ET-1(1-21) which engages both ET_A and ET_B receptors [2]. Additionally, its enzymatic processing pathway is distinct from that of the longer precursors big ET-1(1-38) and big ET-1(1-39), being generated by chymase rather than ECE and exhibiting differential sensitivity to metalloprotease inhibitors in vivo [3]. Substituting ET-1(1-31) with any other endothelin isoform in experiments studying chymase-dependent pathways, ET_A-selective signaling, or alternative precursor metabolism will yield quantitatively and qualitatively different results, compromising data validity and reproducibility.

Quantitative Differentiation of Big Endothelin-1 (1-31) (CAS 133972-52-8) vs. ET-1(1-21) and Big ET-1(1-38/1-39): Head-to-Head Evidence


Vasoconstrictor Potency in Human Coronary Artery: ET-1(1-31) is Equipotent to Big ET-1 but ~30-Fold Less Potent than ET-1(1-21)

In isolated endothelium-denuded human coronary artery preparations, the vasoconstrictor potency (pD2) of ET-1(1-31) is significantly lower than that of mature ET-1(1-21). The pD2 values were 8.21 ± 0.12 (n=14) for ET-1 and 6.74 ± 0.11 (n=16) for ET-1(1-31), a difference corresponding to approximately a 30-fold lower molar potency for ET-1(1-31) [1]. Notably, ET-1(1-31) was equipotent with big ET-1 (pD2 6.92 ± 0.10, n=15) [1]. This establishes ET-1(1-31) as a direct, low-potency vasoconstrictor that matches the activity of its larger precursor rather than the mature peptide.

Vascular Pharmacology Cardiovascular Research Endothelin Biology

Selective ET_A Receptor Agonism: ET-1(1-31) Lacks ET_B Binding in Adrenal Cortex vs. ET-1(1-21)

In rat adrenal cortex, ET-1(1-31) demonstrates a distinct receptor activation profile compared to ET-1(1-21). Autoradiography studies reveal that ET-1(1-31) displaces binding only to ET_A receptors ([125I]PD-151242), whereas ET-1(1-21) displaces binding to both ET_A and ET_B receptors ([125I]BQ3020) [1]. Functionally, in zona glomerulosa proliferation assays, ET-1(1-31) was significantly more potent than ET-1(1-21) at stimulating ET_A-mediated cell proliferation [1]. Conversely, ET-1(1-31) failed to stimulate steroid secretion, an ET_B-mediated effect that ET-1(1-21) robustly induces [1]. This bifurcated signaling—preserving proliferative effects while lacking secretagogue activity—is a unique property of ET-1(1-31).

Receptor Pharmacology Endocrinology Signal Transduction

Enzymatic Processing Pathway Divergence: ET-1(1-31) Pressor Response is Sensitive to NEP Inhibition, Unlike Big ET-1(1-38)

In anesthetized rabbits, intracardiac administration of ET-1(1-31) (1 nmol/kg) induced a monophasic pressor response that was pharmacologically distinct from that of big ET-1(1-38). The neutral endopeptidase (NEP) inhibitor thiorphan markedly inhibited the pressor response to ET-1(1-31) but only weakly reduced the response to big ET-1(1-38) [1]. Conversely, the selective ECE inhibitor CGS 35066 was significantly more efficient against the pressor response to big ET-1(1-38) than to ET-1(1-31) [1]. The dual ECE/NEP inhibitor phosphoramidon blocked both responses, confirming distinct enzymatic conversion pathways in vivo [1].

Enzyme Pharmacology In Vivo Pharmacology Peptide Metabolism

Vasoconstrictor Potency in Human Mammary Artery: ET-1(1-31) Matches Big ET-1 Activity, ~28-Fold Less Potent than ET-1(1-21)

In isolated endothelium-denuded human internal mammary artery preparations, a clinically relevant vessel used in coronary artery bypass grafting, ET-1(1-31) exhibited vasoconstrictor potency (pD2 = 7.10 ± 0.08, n=16) that was significantly lower than that of ET-1(1-21) (pD2 = 8.55 ± 0.11, n=12; P<0.001) and equipotent with big ET-1 (pD2 = 7.23 ± 0.11, n=12) [1]. The difference in pD2 values between ET-1(1-21) and ET-1(1-31) corresponds to approximately a 28-fold difference in molar potency. This replicates the pattern observed in coronary artery, confirming tissue consistency.

Vascular Biology Smooth Muscle Pharmacology Coronary Bypass Research

Receptor Binding Affinity in Human Left Ventricle: ET-1(1-31) Binds with K_D = 71.6 nM to ET_A/ET_B Receptors

In competitive radioligand binding studies using human left ventricle tissue, ET-1(1-31) competed for specific [125I]-ET-1 binding to ET_A and ET_B receptors with a pooled dissociation constant (K_D) of 71.6 ± 7.0 nM (n=3) [1]. For context, the vasoconstrictor potency (pD2) of ET-1(1-31) in human coronary artery translates to an EC50 of approximately 182 nM, indicating that receptor binding affinity and functional potency are in the same nanomolar range. While a direct head-to-head K_D comparison for ET-1(1-21) was not reported in the same study, mature ET-1 typically binds with sub-nanomolar affinity, underscoring the lower affinity of the 31-amino-acid form.

Receptor Binding Radioligand Binding Assay Cardiac Pharmacology

Potentiation of Cholinergic Nerve-Mediated Contraction: ET-1(1-31) is Less Active than ET-1(1-21) in Rat Trachea

In rat isolated trachea, both ET-1(1-21) and ET-1(1-31) were equipotent and equally active as direct spasmogens (smooth muscle contractors) [1]. However, a key differential emerged in their ability to potentiate cholinergic nerve-mediated contraction: ET-1(1-31) was less active than ET-1(1-21) in this neuromodulatory function [1]. This indicates that the 31-amino-acid peptide retains smooth muscle contractile activity but exhibits attenuated neuromodulatory effects compared to the mature hormone.

Airway Pharmacology Neurogenic Inflammation Asthma Research

Optimal Research and Industrial Use Cases for Big Endothelin-1 (1-31) (Human, Bovine) CAS 133972-52-8


Investigating Chymase-Dependent Endothelin-1 Biosynthesis in Vascular and Inflammatory Pathologies

ET-1(1-31) is the direct product of chymase-mediated cleavage of big ET-1, a pathway upregulated in inflammatory conditions and atherosclerotic lesions [1]. Researchers studying alternative endothelin biosynthesis should employ this specific peptide to mimic the chymase-generated intermediate and to assess its conversion to mature ET-1(1-21) by neutral endopeptidase (NEP) or other unidentified proteases [1][2]. Unlike big ET-1(1-38/1-39), which requires ECE for activation, ET-1(1-31) bypasses the ECE step, enabling dissection of ECE-independent vasoconstriction and pressor responses.

Pharmacological Dissection of ET_A-Selective Signaling Without ET_B Confounding

In tissues where mature ET-1(1-21) activates both ET_A and ET_B receptors—such as the adrenal cortex, vasculature, and airways—ET-1(1-31) serves as a valuable ET_A-selective agonist [1]. As demonstrated in rat adrenal zona glomerulosa, ET-1(1-31) stimulates ET_A-mediated proliferation but fails to activate ET_B-mediated steroid secretion, a clear functional separation not achievable with ET-1(1-21) [1]. This makes the compound ideal for studies requiring ET_A-specific activation without the need for receptor antagonist cocktails or genetic deletion models.

In Vivo Pharmacodynamic Studies of Alternative Endothelin Precursor Metabolism

The differential sensitivity of ET-1(1-31) pressor responses to NEP inhibition (thiorphan) versus ECE inhibition (CGS 35066) establishes its utility as a probe for in vivo enzymatic pathway mapping [1]. When administered systemically in animal models, ET-1(1-31) generates a monophasic pressor response and elevates plasma mature ET-1 levels via a phosphoramidon-sensitive and thiorphan-sensitive conversion pathway distinct from that of big ET-1(1-38) [1]. This makes the peptide essential for studies evaluating the therapeutic potential of NEP inhibitors or dual ECE/NEP inhibitors in cardiovascular disease models.

Vascular Contractility Assays Requiring Precursor-Equivalent Control with Defined Potency

For isolated vessel studies where the experimental question involves precursor-to-hormone conversion or the role of chymase in vascular tone regulation, ET-1(1-31) provides a precisely characterized reference agonist. Its pD2 values in human coronary (6.74) and mammary (7.10) arteries are quantitatively defined and equipotent to big ET-1 [1], enabling accurate concentration-response curve construction and comparison. Its constrictor responses are ET_A-mediated and insensitive to ECE or chymase inhibitors in vitro [1], ensuring that observed effects are attributable to the peptide itself rather than to enzymatic conversion during the assay.

Quote Request

Request a Quote for BIG ENDOTHELIN-1 (1-31) (HUMAN, BOVINE)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.